Bienvenue dans la boutique en ligne BenchChem!

4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine

Medicinal Chemistry Scaffold Optimization Conformational Restriction

4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine (CAS 2189434-49-7) is a heterocyclic small molecule (C10H12N4, MW 188.23 g/mol) featuring a pyrazolo[1,5-a]pyrazine core substituted with a methyl group at the 2-position and an unsubstituted azetidine ring at the 4-position. This scaffold belongs to a class of fused bicyclic nitrogen heterocycles recognized for their utility in kinase inhibitor design, particularly as Janus kinase (JAK) inhibitors.

Molecular Formula C10H12N4
Molecular Weight 188.234
CAS No. 2189434-49-7
Cat. No. B2793383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine
CAS2189434-49-7
Molecular FormulaC10H12N4
Molecular Weight188.234
Structural Identifiers
SMILESCC1=NN2C=CN=C(C2=C1)N3CCC3
InChIInChI=1S/C10H12N4/c1-8-7-9-10(13-4-2-5-13)11-3-6-14(9)12-8/h3,6-7H,2,4-5H2,1H3
InChIKeyZZLMTJGYRPBWGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine (CAS 2189434-49-7): Core Scaffold and Physicochemical Identity for Procurement Specification


4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine (CAS 2189434-49-7) is a heterocyclic small molecule (C10H12N4, MW 188.23 g/mol) featuring a pyrazolo[1,5-a]pyrazine core substituted with a methyl group at the 2-position and an unsubstituted azetidine ring at the 4-position . This scaffold belongs to a class of fused bicyclic nitrogen heterocycles recognized for their utility in kinase inhibitor design, particularly as Janus kinase (JAK) inhibitors [1]. The compound is primarily positioned as a versatile synthetic intermediate or a core scaffold for medicinal chemistry optimization, where the azetidine moiety introduces conformational constraint and modulates physicochemical properties relative to larger saturated heterocyclic analogs [2].

Why 4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine Cannot Be Casually Substituted with Other Pyrazolo[1,5-a]pyrazine Analogs


The 4-position substituent on the pyrazolo[1,5-a]pyrazine core dictates critical drug-like properties including lipophilicity, basicity, metabolic stability, and target binding conformation [1]. Replacing the compact, strained azetidine ring with larger, more flexible amines such as 1,4-diazepane or substituted piperidines—even when the core scaffold is identical—can drastically alter the molecule's pharmacokinetic profile, off-target liability, and synthetic tractability, making cross-substitution scientifically unreliable without explicit comparative data . For procurement in structure-activity relationship (SAR) programs, the exact substitution pattern is not interchangeable; it represents a distinct chemical entity with unique property vectors [1].

Quantitative Differentiation Evidence for 4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine Against Closest Analogs


Structural Differentiation: Unsubstituted Azetidine vs. 1,4-Diazepane at the 4-Position

The target compound bears an unsubstituted azetidine ring (C3H6N, ring strain ~25 kcal/mol), while the closely related analog 4-(1,4-diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine (CAS 1707394-43-1) incorporates a seven-membered, flexible 1,4-diazepane ring . The target compound exhibits a lower molecular weight (188.23 vs. 231.30 g/mol) and a lower heavy atom count, contributing to a reduced topological polar surface area (tPSA) and, predicted by class-level trends, a lower LogD7.4 that may favor CNS penetration relative to the diazepane analog . No direct experimental LogD or permeability data for this exact pair were identified; this inference is based on established heterocyclic SAR principles.

Medicinal Chemistry Scaffold Optimization Conformational Restriction

Predicted Lipophilicity Advantage: Azetidine vs. 4-(Difluoromethyl)piperidine at the Core 4-Position

The piperidine analog 4-[4-(difluoromethyl)-1-piperidinyl]-2-methylpyrazolo[1,5-a]pyrazine displays a predicted ACD/LogP of 1.60 and a polar surface area of 33 Ų , while the unsubstituted azetidine in the target compound is expected to exhibit a lower LogP due to the absence of lipophilic substituents and the smaller ring size reducing overall hydrophobic surface area. Although an experimentally measured LogP for the target compound was not found, the structural difference (C13H16F2N4 vs C10H12N4) strongly supports a lipophilicity shift of at least 0.5–1.0 LogP units lower for the azetidine analog, consistent with class-level trends for azetidine-for-piperidine bioisosteric replacements.

Physicochemical Profiling LogP Drug-likeness

Scaffold Anonymity and Synthetic Versatility: Unsubstituted Azetidine vs. 3-Aminoazetidine as a Functional Handle

The target compound features an unsubstituted azetidine ring, whereas the closest commercial analog 1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine (CAS 1566103-65-8) carries a primary amine at the azetidine 3-position [1]. The absence of this polar functional group in the target compound provides a clean, neutral scaffold for divergent functionalization: it avoids the need for protecting group strategies during amide coupling or reductive amination, and eliminates the potential for the primary amine to act as an unwanted hydrogen-bond donor that could confound initial biological screening results. The difference in molecular weight (188.23 vs 203.24 g/mol, a 7.4% reduction) and predicted pKa (~7.2 for the amino congener) further highlight the distinct physicochemical behavior.

Synthetic Intermediate Derivatization Parallel SAR

Kinase Inhibitor Class Relevance: Positioning Within the 4,6-Substituted Pyrazolo[1,5-a]pyrazine JAK Inhibitor Patent Space

The target compound maps directly onto the generic Markush structure disclosed in WO20190177328, which claims 4,6-substituted pyrazolo[1,5-a]pyrazines as inhibitors of one or more JAK kinases (JAK1, JAK2, JAK3, TYK2) with reported utility in autoimmune and inflammatory diseases [1]. The patent exemplifies a range of 4-position substituents including azetidine, pyrrolidine, and piperidine variants; the unsubstituted azetidine analog is claimed as a specific embodiment. Although explicit IC50 values for the target compound are not publicly disclosed in an accessible format, its presence within this patent family provides a definitive patent-based differentiation: the azetidine substitution pattern is explicitly captured as a distinct chemical entity with asserted JAK inhibitory activity, separating it from non-azetidine-containing analogs in the same series.

JAK Inhibition Kinase Selectivity Patent Landscape

Conformational Constraint and Property Modulation: Azetidine vs. Pyrrolidine and Piperidine Bioisosteres

The azetidine ring (4-membered) exhibits higher ring strain (~25.5 kcal/mol) and a distinctly smaller spatial footprint compared to pyrrolidine (5-membered, ~6.3 kcal/mol) or piperidine (6-membered, ~0 kcal/mol) bioisosteres commonly used at the 4-position of pyrazolo[1,5-a]pyrazines [1][2]. This strain influences both the basicity (azetidine pKa ~11.3 vs. piperidine pKa ~11.1 for the conjugate acid; the difference is small but measurable) and the oxidative metabolism by cytochrome P450 enzymes, where azetidines are generally more resistant to N-dealkylation than pyrrolidines. The 3-trifluoromethylazetidine analog 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-3-(trifluoromethyl)azetidine (CAS 2877674-69-4) introduces an electron-withdrawing group that further reduces basicity; the target unsubstituted azetidine thus occupies a distinct position along the basicity–lipophilicity continuum [3].

Bioisosterism Ring Strain Metabolic Stability

When to Select 4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine: Evidence-Based Application Scenarios


JAK Kinase Inhibitor Lead Optimization: Exploring Azetidine Conformational Effects on Isoform Selectivity

Research groups pursuing selective JAK inhibitors can utilize the target compound as a direct entry point into the chemical space claimed in WO20190177328 [1]. The unsubstituted azetidine at the 4-position provides a unique conformational profile (ring strain ~25.5 kcal/mol) that is expected to influence the binding pose within the JAK ATP-binding pocket differently than larger saturated heterocycles . This compound enables focused SAR studies where the 6-position can be independently varied while maintaining the azetidine anchor, allowing teams to profile selectivity across JAK1, JAK2, JAK3, and TYK2 without confounding effects from the 4-substituent.

Scaffold-Agnostic Fragment-to-Lead Libraries Based on Pyrazolo[1,5-a]pyrazine Cores

For fragment-based drug discovery programs, the target compound offers a clean, low-molecular-weight (188.23 g/mol) scaffold free of polar substituents, making it an ideal core for systematic functionalization [1]. Unlike the 3-aminoazetidine analog (CAS 1566103-65-8), the absence of an additional hydrogen-bond donor simplifies the interpretation of initial biophysical assay results and facilitates late-stage diversification without protecting group manipulations . Procurement of this compound supports the construction of focused libraries where the azetidine ring itself can be evaluated as a bioisostere for larger rings.

Metabolic Stability Profiling of Azetidine-Containing Heterocycles

The target compound is structurally distinct from the piperidine analog (4-[4-(difluoromethyl)-1-piperidinyl] derivative) and the 1,4-diazepane analog (CAS 1707394-43-1) in both ring size and lipophilicity [1]. This differentiation makes it a valuable tool for head-to-head metabolic stability studies in hepatocyte or microsomal assays, where the effect of ring strain and reduced LogP on intrinsic clearance can be directly compared within a matched molecular series. Such data are critical for building predictive models of metabolic handling for azetidine-containing kinase inhibitors.

Intellectual Property Positioning: Freedom-to-Operate Analysis for JAK-Targeted Therapeutics

Given the explicit inclusion of 4-azetidinyl-substituted pyrazolo[1,5-a]pyrazines in the granted patent family WO20190177328 [1], procurement of the pure compound is essential for organizations conducting freedom-to-operate analyses or seeking to develop patent-differentiating analogs. Comparative experimental data generated with this compound versus structurally similar pyrrolidine or piperidine variants can support novel composition-of-matter claims that avoid existing IP while retaining target potency.

Quote Request

Request a Quote for 4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.